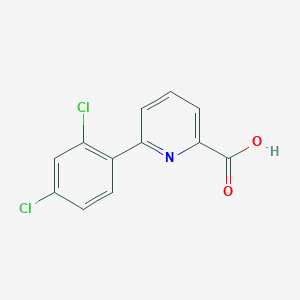

6-(2,4-Dichlorophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXQBASWXZPQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 2,4 Dichlorophenyl Picolinic Acid

Strategic Retrosynthetic Analysis and Precursor Identification for 6-(2,4-Dichlorophenyl)picolinic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.comyoutube.com For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2,4-dichlorophenyl group. This approach simplifies the complex target into two key building blocks: a functionalized pyridine precursor and a dichlorophenyl precursor.

This disconnection points toward a cross-coupling reaction as the key bond-forming step. The precursors can be identified as:

Pyridine Precursor : A 6-substituted picolinic acid derivative where the substituent is a leaving group suitable for cross-coupling, such as a halogen (e.g., 6-chloropicolinic acid or 6-bromopicolinic acid) or a sulfonyl fluoride (PyFluor). nih.gov The carboxylic acid group may be protected as an ester during the coupling reaction to prevent side reactions.

Aryl Precursor : An organometallic reagent of 2,4-dichlorobenzene. For a Suzuki-Miyaura coupling, this would be (2,4-dichlorophenyl)boronic acid. organic-chemistry.orgyoutube.com For a Stille coupling, it would be an organostannane like (2,4-dichlorophenyl)tributylstannane, and for a Negishi coupling, an organozinc reagent would be used. researchgate.netorgsyn.orgorganic-chemistry.org

Table 1: Retrosynthetic Disconnection and Potential Precursors

| Target Molecule | Key Disconnection | Pyridine Precursor (Electrophile) | Aryl Precursor (Nucleophile) | Proposed Reaction Type |

| This compound | C6(pyridyl)-C1(aryl) Bond | 6-Halopicolinic acid ester (X = Cl, Br, I) or Pyridine-2-sulfonyl fluoride | (2,4-Dichlorophenyl)boronic acid | Suzuki-Miyaura Coupling |

| 6-Halopicolinic acid ester (X = Cl, Br, I) | Tributyl(2,4-dichlorophenyl)stannane | Stille Coupling | ||

| 6-Halopicolinic acid ester (X = Cl, Br, I) | (2,4-Dichlorophenyl)zinc halide | Negishi Coupling |

This retrosynthetic strategy allows for a convergent synthesis, where the two main fragments are prepared separately and then joined in a final step, which is often efficient for building molecular complexity.

Development of Novel Synthetic Routes to Substituted Picolinic Acids

The synthesis of highly functionalized picolinic acids often requires advanced chemical transformations to control the placement of substituents on the pyridine ring.

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to synthesizing 6-aryl picolinic acids. nih.gov The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples. orgsyn.orgnih.govrsc.orgthermofisher.commdpi.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orgyoutube.com It is widely favored due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride (PyFluor) and various boronic acids has been demonstrated using Pd(dppf)Cl₂ as a catalyst. nih.gov

Stille Coupling : This reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgthermofisher.comacs.org It is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. thermofisher.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling : This method utilizes organozinc reagents, which are highly reactive and can lead to high yields under mild conditions. researchgate.netorgsyn.orgrsc.org Nickel-catalyzed Negishi couplings have been developed for reactions involving sterically demanding partners at room temperature. nih.gov

These reactions offer a modular approach, allowing for the synthesis of a diverse range of substituted picolinic acids by varying the coupling partners. nih.gov

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Catalyst (Typical) | Nucleophile | Electrophile (on Pyridine Ring) | Advantages | Disadvantages |

| Suzuki-Miyaura | Palladium (e.g., Pd(dppf)Cl₂) | Organoboron | Halide, Triflate, Sulfonyl Fluoride | Low toxicity, stable reagents, mild conditions. nih.govorganic-chemistry.org | Base-sensitive functional groups can be an issue. organic-chemistry.org |

| Stille | Palladium (e.g., Pd(PPh₃)₄) | Organostannane | Halide, Triflate | High functional group tolerance, mild conditions. thermofisher.comacs.org | Toxicity and removal of tin byproducts. organic-chemistry.org |

| Negishi | Palladium or Nickel | Organozinc | Halide, Triflate | High reactivity, good for hindered substrates. researchgate.netnih.gov | Reagents are moisture and air-sensitive. |

Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring. digitellinc.comslideshare.net Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization required in traditional cross-coupling. nih.govmdpi.com

Strategies to control regioselectivity include:

Directing Groups : A directing group can be temporarily installed on the pyridine ring or a substituent to guide a metal catalyst to a specific C-H bond. This is particularly useful for functionalizing positions that are not electronically favored, such as C3, C4, or C5. nih.gov

Steric and Electronic Control : The inherent steric and electronic properties of the pyridine substrate can be exploited. For example, in N-substituted 2-pyridones, palladium-catalyzed olefination occurs selectively at the C5 position. snnu.edu.cn If the C5 position is blocked, functionalization can be directed to the C3 position. snnu.edu.cn

Pyridine N-Oxides : The use of pyridine N-oxides can alter the reactivity and regioselectivity of the pyridine ring in C-H activation reactions, often facilitating functionalization at the C2 position. slideshare.net

These advanced methods provide access to complex substitution patterns that would be difficult to achieve through classical approaches. rsc.org

Process Optimization for Enhanced Yields and Purity

Optimizing a synthetic process involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of compounds like this compound, key parameters for optimization include catalyst loading, temperature, base concentration, and solvent choice. covasyn.com

A study on Suzuki-Miyaura coupling reactions demonstrated that a Design of Experiments (DoE) approach could significantly reduce the number of experiments needed to find optimal conditions. covasyn.com For example, catalyst loading was reduced from 1.5 mol% to 0.75 mol% and reaction temperature from 80°C to 70°C, leading to a more efficient and scalable process. covasyn.com

In the context of related dichloropicolinic acids, electrochemical synthesis has been explored as a method to achieve high yields (>90%) and purity (95%). This approach involves the controlled electrolytic reduction of a tetrachloropicolinic acid precursor. Optimization of this process includes managing the pH in stages and maintaining an elevated temperature (e.g., 60-80°C) to improve the solubility of reactants and accelerate the reaction rate.

Table 3: Parameters for Process Optimization in Suzuki Coupling

| Parameter | Initial Condition | Optimized Condition | Impact |

| Catalyst Loading | 1.5 mol% | 0.75 mol% | Reduced cost and metal waste. covasyn.com |

| Temperature | 80°C | 70°C | Improved energy efficiency, potentially fewer side reactions. covasyn.com |

| Base Concentration | 1.5 equivalents | 1.2 equivalents | Reduced material cost and waste stream. |

| Solvent System | Dioxane | Dioxane/Water (4:1) | Improved yield and reaction kinetics in some cases. nih.gov |

Investigation of Scalable Synthetic Approaches for Analog Preparation

The ability to synthesize a variety of analogs of a lead compound is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. nih.govnih.govresearchgate.net A scalable synthetic route should be robust, high-yielding, and amenable to modification for producing a library of related compounds.

A notable example is the synthesis of a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides. nih.govresearchgate.netmdpi.com The general synthetic route involved a multi-step sequence that was successfully applied to produce 33 different target compounds. The key to this approach was a convergent strategy where the core picolinic acid fragment was coupled with various pre-synthesized aryl-substituted pyrazoles. This modularity allows for the systematic variation of the 6-position substituent to explore its effect on biological activity.

Furthermore, the development of syntheses on a gram scale using robust catalysts, such as sulfonic acid-functionalized reduced graphene oxide, highlights the potential for industrial applicability and scalability of reactions involving carboxylic acids. nih.gov Such scalable methods are essential for transitioning from laboratory-scale research to commercial production.

Advanced Computational Chemistry and Theoretical Investigations of 6 2,4 Dichlorophenyl Picolinic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular geometries and energies. nih.gov Calculations for 6-(2,4-dichlorophenyl)picolinic acid would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a high level of accuracy for both geometric and electronic properties. nih.govmdpi.com

Table 1: Illustrative Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Angle | Pyridine (B92270) Ring - C - Phenyl Ring | ~120° |

| Dihedral Angle | Plane(Pyridine) - Plane(Phenyl) | 30° - 60° |

Note: These values are representative and derived from DFT studies on molecules containing similar functional groups, such as dichlorophenyl moieties and pyridine carboxylic acids. semanticscholar.orgmaterialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing picolinic acid moiety. semanticscholar.orgresearchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior. mdpi.comresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index suggests a good electrophile, while high softness indicates greater polarizability and reactivity.

Table 2: Representative FMO Energies and Calculated Chemical Reactivity Indices

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 4.5 to 5.5 | Indicates high kinetic stability |

| Electronegativity | χ | 4.0 to 5.0 | Power to attract electrons |

| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution |

Note: Values are illustrative, based on DFT calculations performed on related aromatic and heterocyclic compounds. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions of positive and negative charge. nih.gov Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are the most likely to act as hydrogen bond acceptors or to interact with positive ions. psu.edu Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), making it a primary site for hydrogen bond donation. The aromatic protons and regions near the chlorine atoms would also show varying degrees of positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation. nih.gov This analysis is performed on the DFT-optimized geometry to understand the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. aimspress.com

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings. The analysis quantifies the stabilization energy (E(2)) for these interactions. A higher E(2) value indicates a stronger interaction. Such analysis can also highlight intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the pyridine nitrogen, which would significantly influence the molecule's preferred conformation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations provide a static picture of the molecule at its energy minimum, real molecules are dynamic. Conformational analysis and Molecular Dynamics (MD) simulations explore the flexibility and time-dependent behavior of a molecule. mdpi.com

Conformational analysis of this compound would focus on the rotation around the single bond connecting the phenyl and pyridine rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers (energy minima) and the energy barriers to rotation.

MD simulations provide a more comprehensive view by simulating the atomic motions over time, typically on the nanosecond scale, often in a simulated solvent environment like water. mdpi.comnih.gov These simulations can validate the stability of the lowest-energy conformers found through DFT and reveal how the molecule interacts with its environment. Key outputs include trajectories of atomic positions, from which properties like the Root Mean Square Deviation (RMSD) can be calculated to assess structural stability. nih.gov

Theoretical Studies of Intermolecular Interactions and Ligand-Target Complexation

Understanding how this compound might interact with a biological target, such as a protein receptor, is a key application of computational chemistry. nih.govmdpi.com Techniques like molecular docking and MD simulations are used to predict the binding mode and affinity of a ligand to a target's active site. nih.gov

Molecular docking simulations would place the this compound molecule into the binding pocket of a target protein and score the different poses based on intermolecular forces. The most favorable binding mode would likely involve:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor. These groups would be expected to form strong interactions with polar amino acid residues in a protein's active site. researchgate.net

Hydrophobic Interactions: The dichlorophenyl ring provides a large, nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Following docking, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. nih.govnih.gov

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry provides essential insights into the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. niscpr.res.in The NLO behavior of this compound can be investigated theoretically by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. nih.govniscair.res.in

These calculations are typically performed on the optimized molecular geometry. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential as an NLO material. niscpr.res.in Organic molecules with large β values are sought after for applications like second-harmonic generation. niscpr.res.in The computational analysis involves evaluating the components of the dipole moment, polarizability, and hyperpolarizability tensors.

The total static dipole moment, the mean polarizability, and the total first hyperpolarizability are calculated using the following equations:

Dipole Moment (μ): μ = (μₓ² + μᵧ² + μ₂²)¹ᐟ²

Polarizability (α): α = (αₓₓ + αᵧᵧ + α₂₂)/3

First Hyperpolarizability (β_tot): β_tot = [(βₓₓₓ + βₓᵧᵧ + βₓ₂₂)² + (βᵧᵧᵧ + βᵧ₂₂ + βᵧₓₓ)² + (β₂₂₂ + β₂ₓₓ + β₂ᵧᵧ)²]¹ᐟ²

A high calculated hyperpolarizability value, often compared to that of a reference material like urea (B33335), suggests that the molecule could be a promising candidate for NLO applications. niscpr.res.inniscair.res.in The presence of donor-acceptor groups and a π-conjugated system within a molecule often leads to enhanced NLO properties.

The table below presents hypothetical calculated NLO parameters for this compound, alongside reference values for urea.

Table 3: Calculated Nonlinear Optical Properties of this compound Note: This table contains representative data based on typical findings in computational chemistry.

| Parameter | Calculated Value for this compound | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 3.50 | 1.37 |

| Mean Polarizability (α) [x 10⁻²⁴ esu] | 22.15 | ~5 |

| Total First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] | 15.50 | 0.1947 |

A significantly larger calculated β_tot value for this compound compared to urea would indicate its potential as an effective NLO material. niscair.res.in

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for 6 2,4 Dichlorophenyl Picolinic Acid Derivatives

Elucidation of Structural Features Governing Biological Efficacy

The biological efficacy of 6-(2,4-Dichlorophenyl)picolinic acid and its derivatives is intricately linked to the nature and position of substituents on both the picolinic acid and the phenyl rings. Structure-activity relationship (SAR) studies have revealed several key structural features that are critical for their herbicidal activity.

The picolinic acid moiety is a fundamental component, with the carboxylic acid group being essential for binding to the target receptor. Modifications at other positions of the pyridine (B92270) ring can significantly impact activity. For instance, the introduction of an amino group at the 4-position and chlorine atoms at the 3- and 5-positions of the picolinic acid ring has been shown to be a favorable modification in related analogs.

The substitution pattern on the 6-phenyl ring is another critical determinant of biological efficacy. The presence and location of halogen atoms, such as chlorine, on this ring are crucial. The 2,4-dichloro substitution pattern is a well-established feature that contributes to high herbicidal activity. Studies on related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have further elucidated the importance of the substitution on the aryl ring. Research has indicated that substituents at the 2- and 4-positions of the phenyl ring in the pyrazole (B372694) fragment lead to superior inhibitory activity compared to substitutions at the 3-position. nih.gov Furthermore, the electronic properties of these substituents play a significant role; both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl and amino) can decrease the inhibitory activity of the compounds. nih.gov

Systematic Design of Analogs for SAR Probing and Optimization

The systematic design of analogs of this compound has been a cornerstone in probing the structure-activity relationships and optimizing for enhanced biological performance. This has been largely achieved by synthesizing libraries of compounds with targeted modifications to the core scaffold.

One successful strategy has been the replacement of the 6-phenyl group with other aromatic systems, such as substituted pyrazole rings. This led to the design and synthesis of novel 3-chloro-6-pyrazolyl-2-picolinic acids and their ester derivatives. mdpi.com Bioassay tests of these analogs revealed that some exhibited broader herbicidal activity and better post-emergence herbicidal activity than existing commercial herbicides. mdpi.com

Another approach has involved the synthesis of a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.gov By systematically varying the substituents on the aryl ring of the pyrazole moiety, researchers were able to explore the impact of different electronic and steric properties on herbicidal activity. This systematic approach allowed for a detailed mapping of the SAR, providing valuable insights for the design of future analogs with improved efficacy. nih.gov The following table provides a summary of representative analogs and their reported activities from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.

| Compound ID | R Group on Phenyl Ring | IC50 (µM) vs. A. thaliana |

| V-7 | 4-Cl | 0.004 |

| V-8 | 4-Cl, 3-difluoromethyl on pyrazole | Not specified |

| V-9 | 4-Cl, 3-trifluoromethyl on pyrazole | Not specified |

| Picloram (B1677784) | - | 0.09 |

| Halauxifen-methyl (B1255740) | - | 0.18 |

| Data compiled from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. nih.gov |

Development and Validation of QSAR Models for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in providing a quantitative framework to understand the SAR of this compound derivatives and to predict the activity of novel compounds. These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity.

For a series of 33 novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) strategy. nih.gov This model was built using the cross-validated partial least squares (PLS) method, which is a statistical technique that can handle a large number of variables and collinearity, common in QSAR studies. nih.govnih.gov The goal of such models is to guide the synthetic strategy for developing more potent herbicides. nih.gov

Further QSAR studies on similar picolinic acid derivatives have employed both multiple linear regression (MLR) and PLS analysis. nih.govdiscoveryjournals.org These studies have identified several important 3D descriptors that correlate with herbicidal activity. discoveryjournals.org Key descriptors include:

Asphericity (ASP): A measure of the deviation of the molecular shape from a perfect sphere.

Second component accessibility directional WHIM index weighted by atomic masses (E2m): A descriptor that captures information about molecular shape, size, and atom distribution.

Maximum autocorrelation of lag 2 weighted by atomic masses (R2m+): A descriptor that relates to the spatial distribution of atomic masses within the molecule. discoveryjournals.org

The validation of these QSAR models is a critical step to ensure their predictive power. slideshare.net Both internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds) are performed to assess the robustness and predictive capability of the developed models. slideshare.net A well-validated QSAR model can then be reliably used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Computational Approaches to Ligand-Receptor Binding and Molecular Docking Studies

Computational methods, particularly molecular docking, have provided significant insights into the binding interactions between this compound derivatives and their biological target. The primary target for this class of synthetic auxins is the auxin-signaling F-box protein 5 (AFB5). nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies have been crucial in understanding how derivatives of 6-aryl-picolinic acid interact with the active site of AFB5. The docking analyses have revealed that these compounds can bind more intensively to the AFB5 receptor than other known auxinic herbicides like picloram. nih.gov

Mechanistic Dissection of Biological Activities of 6 2,4 Dichlorophenyl Picolinic Acid Analogs

Identification and Characterization of Molecular Targets

The biological activities of 6-(2,4-Dichlorophenyl)picolinic acid and its analogs are rooted in their interactions with specific molecular targets. These interactions can lead to the inhibition or modulation of enzymes and agonistic or antagonistic effects on cellular receptors, initiating a cascade of downstream cellular events.

Analogs of this compound have been investigated for their potential to inhibit or otherwise modulate a range of enzymes critical to cellular function.

While direct interactions with zinc finger proteins, specific E3 Ubiquitin-Protein Ligase UBR4, Cyclin-Dependent Kinases, and Thymidylate Synthase are not extensively detailed for this specific compound, the broader class of related structures shows significant activity against other key enzymes. For instance, the E3 ubiquitin-protein ligase UBR4 is a component of the N-end rule pathway, which ubiquitinates proteins for degradation. uniprot.orggenecards.org UBR4 is involved in various protein quality control pathways in the cytoplasm. uniprot.org

Acetylcholinesterase (AChE): Research on structurally similar compounds provides insight into potential enzymatic targets. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares the dichlorophenyl moiety, has been shown to cause significant decreases in acetylcholinesterase (AChE) activity in rat muscle tissue. nih.gov This inhibition affects multiple molecular forms of the enzyme and is maximal 15 to 24 hours after administration. nih.gov This suggests that picolinic acid analogs bearing the dichlorophenyl group could potentially exhibit similar inhibitory effects on AChE, an enzyme crucial for neurotransmission.

Protoporphyrinogen (B1215707) Oxidase (PPO): PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. ucanr.eduunl.edu Its inhibition leads to the accumulation of the substrate protoporphyrinogen IX, which then forms highly reactive molecules that destroy cell membranes, leading to rapid tissue necrosis, particularly in plants. ucanr.eduunl.edu Herbicides that inhibit PPO are known for their rapid, contact-type action. ucanr.edu While direct studies on this compound are limited, the herbicidal nature of many picolinate (B1231196) compounds makes PPO a plausible, albeit not directly confirmed, molecular target for this class of molecules.

The most well-characterized receptor interaction for picolinic acid analogs is with components of the auxin signaling pathway, particularly in plants.

Auxin-Signaling F-box Proteins: Picolinic acid and its derivatives are recognized as a remarkable class of synthetic auxin herbicides. mdpi.com Their primary mode of action involves binding to the auxin co-receptor complex, which consists of an F-box protein, an auxin molecule, and a transcriptional co-repressor. nih.gov The F-box proteins, such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, are substrate-recognition components of Skp1-Cullin-F-box (SCF) ubiquitin ligase complexes. nih.govnih.gov

Upon binding of a synthetic auxin like a picolinic acid analog, the F-box protein targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the proteasome. nih.gov This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that lead to unregulated growth and ultimately, plant death. nih.gov

Specifically, research has identified Auxin-Signaling F-box Protein 5 (AFB5) as a key receptor for picolinate auxins. mdpi.comnih.gov Molecular docking studies have shown that novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which are analogs of this compound, can dock more intensively with the AFB5 receptor than other auxins like picloram (B1677784). mdpi.com This demonstrates that the 6-position of the picolinic acid core is a critical site for modification to enhance binding affinity and herbicidal potency. mdpi.com

Interactions with sphingosine-1-phosphate receptors, serotonin (B10506) receptors, or specific ion channels for this compound have not been prominently established in the available research.

Elucidation of Cellular and Subcellular Mechanisms of Action

The interaction of this compound analogs with their molecular targets triggers a variety of cellular responses, including alterations in cell cycle, induction of cell death, and modulation of inflammatory and immune pathways.

Picolinic acid, the parent compound, is known to reversibly inhibit the growth of cultured cells. nih.gov It can arrest normal, untransformed cells in the G1 phase of the cell cycle. nih.gov However, its effect on transformed or cancerous cells can vary depending on the transforming agent. nih.gov For example, Kirsten sarcoma virus-transformed cells are also blocked in G1, while Simian virus 40-transformed cells are blocked in the G2 phase. nih.gov This suggests that picolinic acid and its derivatives can interfere with specific growth control mechanisms that are altered during neoplastic transformation. nih.gov These effects on the cell cycle are intrinsically linked to the regulation of cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the transitions between cell cycle phases. mdpi.com

Table 1: Effect of Picolinic Acid on Cell Cycle Progression in Different Cell Lines

| Cell Line Type | Transforming Virus | Observed Cell Cycle Block | Reference |

|---|---|---|---|

| Normal Rat Kidney (NRK) | None (Untransformed) | G1 Phase | nih.gov |

| Transformed | Kirsten Sarcoma Virus | G1 Phase | nih.gov |

| Transformed | Simian Virus 40 (SV40) | G2 Phase | nih.gov |

| Transformed | Polyoma or Harvey Sarcoma Virus | G1 and G2 Phases | nih.gov |

| Transformed | Moloney Sarcoma Virus | No specific phase block | nih.gov |

Analogs of picolinic acid have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One novel derivative was shown to have cytotoxic activity against A549 human non-small cell lung cancer cells by inducing apoptotic cell death. pensoft.net This was confirmed by the observation of fragmented nuclei and the activation of initiator and effector caspases, specifically caspases 3, 4, and 9. pensoft.net

Similarly, the related compound 2,4-D has been shown to induce pancreatic β-cell death through an apoptotic pathway. nih.gov This process involves mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov These events trigger the activation of caspase-3, a key executioner of apoptosis. nih.gov The induction of apoptosis is often mediated by an increase in intracellular reactive oxygen species (ROS), which creates oxidative stress that cancer cells cannot overcome. researchgate.net

Table 2: Apoptotic Effects of Picolinic Acid Analogs and Related Compounds

| Compound | Cell Line | Observed Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivative | A549 (Human Lung Cancer) | Induction of apoptotic cell death | Caspase-3, Caspase-4, Caspase-9 | pensoft.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | RIN-m5F (Pancreatic β-cells) | Mitochondrial dysfunction-triggered apoptosis | Cytochrome c, Caspase-3, Bcl-2, Bax | nih.gov |

Picolinic acid is an endogenous metabolite that possesses a range of immunological and anti-proliferative effects. nih.govnih.gov It is considered a potential player in the pathogenesis of inflammatory disorders. nih.govnih.gov In vitro studies have shown that picolinic acid can enhance the effector functions of macrophages, which are key cells in the immune system. nih.gov This includes augmenting the expression of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) and inducing the expression of macrophage inflammatory proteins (MIP)1α and 1β. nih.gov

The anti-inflammatory mechanisms of related phenolic acids often involve the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.gov This pathway is critical for producing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov By downregulating this pathway, compounds can exert potent anti-inflammatory effects. nih.gov Given that picolinic acid is known to have immunomodulatory properties, it is plausible that its analogs could also influence these inflammatory signaling cascades. nih.gov

Neuroprotective and Neurotoxicological Mechanisms

The neuroprotective and neurotoxicological profile of this compound and its analogs is an area of growing research interest. Studies suggest that the substitution pattern on the phenyl and picolinic acid rings plays a crucial role in determining the compound's interaction with neuronal pathways. While direct studies on this compound itself are limited in the public domain, research on related phenolic and picolinic acid structures provides insights into potential mechanisms.

Phenolic acids, a broad class of compounds that includes structures related to the subject compound, have demonstrated a variety of neuroprotective effects. These effects are often attributed to their antioxidant and anti-inflammatory properties. researchgate.netmdpi.com They have been shown to ameliorate conditions such as depression, ischemia/reperfusion injury, and neuroinflammation. researchgate.netmdpi.com The molecular mechanisms underlying these effects involve the modulation of apoptosis and the mitigation of glutamate-induced toxicity. researchgate.net Some phenolic compounds can activate the antioxidant enzyme system, reduce the formation of reactive oxygen species (ROS), and restore mitochondrial membrane potential in neuronal cells. mdpi.com

Furthermore, certain phytochemicals, including various phenolic compounds, have been identified as protective agents in nervous system disorders. frontiersin.org Their mechanisms of action can involve the regulation of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles, which is often dysregulated in neurodegenerative diseases. frontiersin.org

Signaling Pathway Interrogation: Transcriptional and Post-Translational Regulation

The interaction of this compound analogs with key signaling pathways is fundamental to understanding their biological activities. While direct evidence for the specific compound is scarce, the broader classes of molecules to which it belongs are known to modulate pathways such as NF-κB, MAPK, and Wnt signaling.

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Some phytochemicals can modulate NF-κB signaling, which is often activated in microglia during neurodegenerative processes. mdpi.com By inhibiting NF-κB, these compounds can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1, thereby mitigating neuroinflammation. mdpi.comnih.gov

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. hubrecht.eu The structural protein Axin, a key component of the Wnt/β-catenin pathway, can also participate in MAPK-mediated signaling. nih.gov Overexpression of Axin has been reported to activate MAP kinase and the c-Jun N-terminal kinase (JNK). nih.gov Certain phytochemicals have been shown to downregulate the MAPK signaling pathway, contributing to their anti-tumorigenic and anti-inflammatory effects. mdpi.com

Wnt Signaling: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. hubrecht.eunih.gov Aberrant Wnt signaling is linked to various diseases, including cancer. nih.gov The central player in the canonical Wnt pathway is β-catenin, whose levels are tightly regulated by a "destruction complex" that includes Axin and APC. hubrecht.eu In the absence of a Wnt signal, this complex facilitates the phosphorylation and subsequent degradation of β-catenin. hubrecht.eu Some dietary phytochemicals have been shown to modulate the Wnt/β-catenin pathway, thereby inhibiting the proliferation of cancer cells. mdpi.com The interaction between the Wnt and MAPK pathways is complex and context-dependent, with instances of both antagonistic and synergistic relationships observed in different cellular environments. hubrecht.eu

| Signaling Pathway | Key Proteins/Factors | Potential Modulation by Related Compounds |

| NF-κB | NF-κB, TNF-α, IL-1 | Inhibition of activation, leading to reduced inflammation. mdpi.comnih.gov |

| MAPK | MAP kinase, JNK | Activation or downregulation depending on the cellular context. nih.govmdpi.com |

| Wnt/β-catenin | Wnt, β-catenin, Axin, APC | Modulation of β-catenin levels, affecting cell proliferation. hubrecht.eumdpi.com |

In Vitro and Preclinical In Vivo Model Studies for Mechanistic Validation

A range of in vitro and preclinical in vivo models have been utilized to validate the biological activities of picolinic acid and its analogs, providing insights into their potential mechanisms of action across different biological systems.

Plant Defense Mechanisms: Plants have evolved sophisticated defense systems against herbivores and pathogens. nih.govfiveable.me These defenses can be physical, such as thorns and trichomes, or chemical, involving the production of secondary metabolites. fiveable.meyoutube.com Phytohormones like salicylic (B10762653) acid and jasmonic acid play a central role in regulating these defense responses. nih.govfrontiersin.org Synthetic auxins, a class of compounds that can include picolinic acid derivatives, have been shown to be actively involved in plant defense mechanisms. mdpi.com For example, the differential response of certain plants to herbicides like 2,4-D, which shares structural similarities with the dichlorophenyl moiety, points to specific molecular targets within plant signaling pathways that regulate growth and defense. mdpi.com

Anti-infective Activity: Picolinic acid and its derivatives have demonstrated notable anti-infective properties. Picolinates, which are esters of picolinic acid, have shown strong antibacterial activity against a variety of bacteria that affect food. researchgate.net For instance, copper and cobalt picolinates are effective against M. luteus and S. marcescens, while zinc picolinate has a broader spectrum of activity. researchgate.net Furthermore, picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, acting by inhibiting membrane fusion during viral entry. nih.gov Preclinical animal models have shown its antiviral activity against influenza A virus and SARS-CoV-2. nih.gov Analogs such as tirapazamine (B611382) have also been investigated for their antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Anti-proliferative Effects in Cellular Systems: The anti-proliferative effects of compounds related to this compound have been observed in various cancer cell lines. Phenolic acids have been shown to exert a dose- and time-dependent inhibitory effect on the proliferation of human breast cancer cells. nih.gov The mechanism of action can involve direct interaction with receptors like the aryl hydrocarbon receptor and the induction of apoptosis. nih.gov Some analogs have been found to suppress tumor cell proliferation by inducing apoptosis, characterized by morphological changes, nuclear fragmentation, and the activation of caspases. nih.gov For example, certain 4-anilinoquinazoline (B1210976) analogues have demonstrated anticancer efficacy in human colorectal cancer cell lines by inducing cell cycle arrest and activating the intrinsic apoptotic pathway. mdpi.com

Anticonvulsant and Antinociceptive Mechanisms: The potential anticonvulsant and antinociceptive activities of related chemical structures have been explored in preclinical models. The mechanisms of action for anticonvulsant drugs often involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by GABA. nih.gov Studies on novel pyrrolidine-2,5-dione-acetamide derivatives have identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comdntb.gov.ua The antinociceptive properties of these compounds are often investigated in models of tonic pain, as anticonvulsant drugs can be effective in managing neuropathic pain. mdpi.comdntb.gov.uanih.gov

| Biological Activity | Model System/Assay | Key Findings/Mechanisms |

| Plant Defense | Herbivore/pathogen challenge | Induction of phytohormone signaling (e.g., jasmonic acid, salicylic acid). nih.govfrontiersin.org |

| Anti-infective | Bacterial and viral cultures, animal models | Inhibition of bacterial growth, inhibition of viral entry via membrane fusion. researchgate.netnih.gov |

| Anti-proliferative | Cancer cell lines (e.g., T47D, MDA-MB 231) | Induction of apoptosis, cell cycle arrest, activation of caspases. nih.govnih.govmdpi.com |

| Anticonvulsant | MES, 6 Hz seizure tests in mice | Modulation of voltage-gated sodium and calcium channels. mdpi.comdntb.gov.ua |

| Antinociceptive | Formalin model of tonic pain | Potential interaction with neuronal signaling pathways involved in pain perception. mdpi.com |

Metabolic Pathways and Biotransformation Research of 6 2,4 Dichlorophenyl Picolinic Acid and Its Analogs

Endogenous Biosynthesis and Catabolism Pathways of Picolinic Acid Scaffolds (e.g., Tryptophan Kynurenine (B1673888) Pathway)

Picolinic acid is an endogenous metabolite produced during the catabolism of the essential amino acid L-tryptophan. nih.govchemicalbook.com The primary route for its biosynthesis is the kynurenine pathway, which accounts for over 95% of tryptophan degradation. nih.govnih.gov This pathway is a cascade of enzymatic reactions that generates several biologically active molecules. nih.gov

The kynurenine pathway begins with the oxidative cleavage of tryptophan's indole (B1671886) ring by one of two enzymes: tryptophan 2,3-dioxygenase (TDO), found mainly in the liver, or indoleamine 2,3-dioxygenase (IDO), which is more widely distributed in extrahepatic tissues. nih.govnih.gov This initial step produces N'-formylkynurenine, which is then converted to kynurenine. nih.gov

From kynurenine, the pathway branches. One series of reactions leads to the formation of 3-hydroxykynurenine and subsequently 3-hydroxyanthranilic acid. ontosight.ai The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) then acts on 3-hydroxyanthranilic acid to produce the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. nih.gov This intermediate is a critical branch point; it can either undergo non-enzymatic cyclization to form quinolinic acid or be enzymatically converted by 2-amino-3-carboxymuconate-semialdehyde decarboxylase to generate picolinic acid. nih.govmdpi.com

The key steps and enzymes involved in the biosynthesis of the picolinic acid scaffold are summarized below.

| Step | Substrate | Key Enzyme(s) | Product | Reference |

|---|---|---|---|---|

| 1 | L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | N'-formylkynurenine | nih.govnih.gov |

| 2 | N'-formylkynurenine | Formamidase | Kynurenine | nih.gov |

| 3 | Kynurenine | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine | ontosight.ai |

| 4 | 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic acid | ontosight.ai |

| 5 | 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilic acid oxygenase (3HAO) | 2-Amino-3-carboxymuconic semialdehyde | nih.gov |

| 6 | 2-Amino-3-carboxymuconic semialdehyde | 2-amino-3-carboxymuconate-semialdehyde decarboxylase | Picolinic Acid | nih.govmdpi.com |

Enzymatic Biotransformation Studies (e.g., Hydroxylation, Decarboxylation, Ring Cleavage)

The biotransformation of 6-(2,4-Dichlorophenyl)picolinic acid and its analogs is driven by various enzymatic reactions that modify its structure. These reactions, primarily phase I metabolic processes, include hydroxylation, decarboxylation, and ring cleavage, often mediated by enzymes such as cytochrome P450 (CYP) monooxygenases and dioxygenases. nih.govmdpi.com

Hydroxylation is a common initial step in the metabolism of aromatic compounds. mdpi.com For the picolinic acid scaffold, studies on related compounds have shown that hydroxylation can occur on the pyridine (B92270) ring. For instance, the bacterium Rhodococcus sp. PA18 metabolizes picolinic acid into 6-hydroxypicolinic acid. mdpi.com In the case of this compound, hydroxylation could potentially occur on either the picolinic acid ring or the dichlorophenyl ring. Research on the biotransformation of a similar compound, (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy) acetic acid, in chimpanzees revealed that the major metabolic pathway was para-hydroxylation of the phenyl substituent. nih.gov

Decarboxylation involves the removal of a carboxyl group. A novel bioactivation pathway initiated by CYP-mediated oxidative decarboxylation has been identified for diclofenac, a compound which also contains a dichlorophenyl moiety. nih.gov This process leads to the formation of a reactive o-imine methide intermediate. nih.gov Such a pathway could be relevant for this compound, potentially leading to the formation of reactive intermediates.

Ring Cleavage is a critical step in the complete degradation of aromatic structures. This process is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening. A patent describes a method for producing picolinic acid compounds from aromatic compounds containing phenyl groups using a sequence of enzymes including aromatic ring dioxygenase, aromatic ring dihydrodiol dehydrogenase, and aromatic ring diol dioxygenase. google.com This enzymatic cascade effectively converts a phenyl group into a picolinic acid group. google.com

| Enzymatic Reaction | Description | Relevant Enzymes | Potential Outcome for this compound | Reference |

|---|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Cytochrome P450s, Hydroxylases | Formation of hydroxylated metabolites on either the picolinic or dichlorophenyl ring. | mdpi.comnih.gov |

| Decarboxylation | Removal of the carboxylic acid group. | Cytochrome P450s, Decarboxylases | Oxidative decarboxylation could lead to reactive intermediates. | nih.gov |

| Ring Cleavage | Opening of one of the aromatic rings. | Dioxygenases, Dehydrogenases | Degradation of the aromatic scaffold. | google.com |

Microbial Metabolism and Environmental Degradation Pathways

Microorganisms play a pivotal role in the environmental degradation of xenobiotic compounds, including those with structures similar to this compound. The degradation pathways often involve a consortium of microbes capable of performing sequential reactions like dechlorination, hydroxylation, and ring cleavage.

Studies on picolinic acid itself have identified bacteria capable of using it as a sole carbon and energy source. For example, Rhodococcus sp. PA18 was shown to degrade picolinic acid aerobically, with the initial step being the formation of 6-hydroxypicolinic acid. mdpi.com

The dichlorophenyl moiety is structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Numerous studies have detailed the microbial degradation of 2,4-D. nih.govnih.govresearchgate.net Soil bacteria such as Arthrobacter sp., Sphingomonas sp., and Stenotrophomonas sp. have been isolated for their ability to degrade 2,4-D. researchgate.net The degradation pathway typically begins with the cleavage of the ether linkage, followed by hydroxylation of the resulting 2,4-dichlorophenol (B122985). Subsequent steps involve further hydroxylation, dechlorination, and ortho- or meta-cleavage of the aromatic ring. nih.gov

Similarly, research on 5-chloro-2-picolinic acid found that the bacterium Achromobacter sp. f1 could co-metabolize the compound, initially forming 6-hydroxy-5-chloro-2-picolinic acid. researchgate.net This suggests a common initial hydroxylation step for substituted picolinic acids. Given these precedents, the environmental degradation of this compound would likely involve initial hydroxylation of the picolinic ring, followed by dechlorination and cleavage of the aromatic rings by specialized microbial communities.

| Microorganism/Consortium | Substrate Degraded | Key Metabolic Steps | Reference |

|---|---|---|---|

| Rhodococcus sp. PA18 | Picolinic acid | Hydroxylation to 6-hydroxypicolinic acid. | mdpi.com |

| Arthrobacter sp., Sphingomonas sp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Formation of 2,4-dichlorophenol and 4-chlorophenol (B41353). | researchgate.net |

| Achromobacter sp. f1 | 5-chloro-2-picolinic acid (co-metabolism) | Hydroxylation to 6-hydroxy-5-chloro-2-picolinic acid. | researchgate.net |

| Methanogenic enrichment cultures | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Biotransformation to 4-chlorophenol and phenol. | nih.gov |

Identification and Characterization of Primary and Secondary Metabolites

The identification of metabolites is essential for elucidating biotransformation pathways. For this compound, potential primary and secondary metabolites can be inferred from studies on its structural analogs.

Primary metabolites often result from Phase I reactions like oxidation and hydrolysis. Based on the enzymatic and microbial studies discussed, hydroxylated derivatives are expected primary metabolites.

Hydroxylated Picolinic Acid: The microbial degradation of picolinic acid and 5-chloropicolinic acid yields 6-hydroxypicolinic acid and 6-hydroxy-5-chloro-2-picolinic acid, respectively. mdpi.comresearchgate.net This suggests that a likely primary metabolite of this compound is 6-hydroxy-6-(2,4-dichlorophenyl)picolinic acid .

Hydroxylated Phenyl Ring: The metabolism of a dichlorophenyl-containing compound in chimpanzees showed hydroxylation on the phenyl ring as the major pathway. nih.gov This indicates that metabolites hydroxylated at various positions on the 2,4-dichlorophenyl ring are also probable.

Dechlorinated Phenols: The degradation of 2,4-D produces intermediate metabolites such as 2,4-dichlorophenol, 4-chlorophenol, and phenol, indicating sequential dechlorination and cleavage. nih.govresearchgate.net

Secondary metabolites are typically formed through Phase II conjugation reactions, where endogenous molecules are attached to the primary metabolite. While specific conjugation studies on this compound are not available, common conjugation products for xenobiotics include glucuronides and sulfates. However, one study on a related dichlorinated compound found no evidence of glucuronide formation. nih.gov

| Parent Compound/Analog | Identified Metabolite(s) | Metabolic Process | Reference |

|---|---|---|---|

| Picolinic Acid | 6-Hydroxypicolinic acid | Microbial hydroxylation | mdpi.com |

| 5-chloro-2-picolinic acid | 6-hydroxy-5-chloro-2-picolinic acid | Microbial co-metabolism | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, 4-Chlorophenol, Phenol | Microbial degradation | nih.govresearchgate.net |

| Diclofenac (analog) | Reactive o-imine methide intermediate | CYP-mediated oxidative decarboxylation | nih.gov |

| (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy) acetic acid (analog) | para-hydroxylated phenyl derivative | Mammalian metabolism (chimpanzee) | nih.gov |

In Silico Prediction of Metabolic Stability and Biotransformation Products

In silico, or computational, methods are increasingly used in the early stages of drug and chemical development to predict metabolic fate, thereby reducing the need for extensive experimental studies. creative-biolabs.comeurekaselect.com These approaches can predict metabolic stability, identify potential sites of metabolism (SoM), and forecast the resulting biotransformation products. news-medical.net

In silico models for metabolism prediction are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comeurekaselect.com

Structure-based methods involve docking the compound into the three-dimensional structure of a specific metabolic enzyme, such as a cytochrome P450 isoform. creative-biolabs.com This approach can provide detailed insights into the specific interactions that facilitate a metabolic reaction, helping to predict the regioselectivity of the transformation. eurekaselect.com

For this compound, in silico tools could be applied to:

Predict Metabolic Stability: Estimate its half-life in liver microsomes, which is a key indicator of how quickly the compound is cleared from the body. nih.gov

Identify Sites of Metabolism (SoM): Pinpoint the most likely atoms to undergo Phase I metabolism. For this molecule, models would likely highlight the C-6 position of the picolinic ring for hydroxylation and potentially the aromatic protons on the dichlorophenyl ring as susceptible sites.

Predict Metabolites: Generate a list of probable metabolites based on known biotransformation rules, which would likely include various hydroxylated and potentially dechlorinated products.

These computational predictions serve as valuable hypotheses that can guide and focus subsequent in vitro and in vivo experimental studies. news-medical.net

| In Silico Approach | Application | Predicted Outcome for this compound | Reference |

|---|---|---|---|

| Machine Learning Models (Ligand-based) | Prediction of metabolic stability in liver microsomes. | Classification as high or low clearance. | nih.gov |

| Site of Metabolism (SoM) Prediction | Identification of atoms most susceptible to metabolic attack. | Highlighting of specific C-H bonds on both rings for oxidation. | news-medical.net |

| Molecular Docking (Structure-based) | Modeling interactions with specific CYP450 enzymes. | Determining the likely enzyme(s) responsible for metabolism and the regioselectivity of the reaction. | creative-biolabs.comeurekaselect.com |

| Metabolite Prediction Software | Generation of potential biotransformation products. | A ranked list of likely hydroxylated, dechlorinated, and other metabolites. | news-medical.net |

Advanced Analytical Methodologies for Research and Development of 6 2,4 Dichlorophenyl Picolinic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 6-(2,4-dichlorophenyl)picolinic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure. In ¹H NMR, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, around 10-12 ppm. libretexts.org The protons on the pyridine (B92270) and dichlorophenyl rings exhibit complex splitting patterns in the aromatic region. For a related compound, 2-picolinic acid, ¹H NMR spectra in CDCl₃ show distinct signals for the pyridine protons at approximately 8.83, 8.32, 8.04, and 7.76 ppm. rsc.orgchemicalbook.com In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the aromatic rings also show distinct chemical shifts that aid in structural confirmation. rsc.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong absorption band around 1700 cm⁻¹. Characteristic absorptions for the aromatic rings, including C-H and C=C stretching, as well as C-Cl stretching vibrations, would also be present, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in this compound are expected to give rise to characteristic absorption bands in the UV region. For picolinic acid, UV irradiation in the presence of zinc acetate (B1210297) produces fluorescence with an excitation maximum at 336 nm and an emission maximum at 448 nm. nih.govnih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry can provide the exact molecular formula. In mass spectra of related compounds like 2,4-dichlorophenol (B122985), characteristic isotopic patterns for chlorine are observed. The fragmentation pattern can reveal structural information about the different parts of the molecule. nist.gov

Chromatographic Methods for Purity Analysis and Quantitative Determination

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis and quantification of picolinic acid derivatives. researchgate.net Reversed-phase HPLC, often using a C18 column, is a common approach. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For enhanced sensitivity and selectivity, fluorescence detection can be employed, sometimes involving post-column derivatization. nih.govnih.gov A developed HPLC method for picolinic acid showed linearity in the range of 0.89 to 455 pmol with a detection limit of 0.30 pmol. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, although it often requires derivatization to increase the volatility of the compound. utsa.edu This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative determination of this compound, especially in complex biological matrices. epa.gov This method couples the separation capabilities of HPLC with the mass analysis of a tandem mass spectrometer. Derivatization with reagents like picolinic acids can be used to enhance the electrospray ionization (ESI) response. nih.gov LC-MS/MS methods are crucial for analyzing herbicides and their metabolites in environmental and biological samples. nih.govnih.govresearchgate.net

| Technique | Column | Mobile Phase | Detection | Key Findings |

|---|---|---|---|---|

| Reversed-Phase HPLC | Capcell Pak C18 | 0.1 mol/L sodium phosphate (B84403) (pH 3.0) with 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine | Fluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiation | Linearity from 0.89 to 455 pmol; Detection limit of 0.30 pmol. nih.govnih.gov |

| Ion-Pair Chromatography | C18 reversed-phase | Tetrabutylammonium hydrogen sulfate (B86663) as ion pairing reagent | UV detection at 265 nm | High specificity and sensitivity for picolinic acid in biological fluids. researchgate.net |

| Mixed-Mode HPLC | Primesep 100 | Water, Acetonitrile, and sulfuric acid buffer | UV at 220 nm | Successful separation of pyridinecarboxylic acid isomers. sielc.com |

Development of Robust Bioanalytical Assays for Biological Activity Profiling

To understand the biological effects of this compound, robust bioanalytical assays are essential. These assays can be broadly categorized into cell-based and enzyme assays.

Cell-based assays are used to evaluate the compound's effects on living cells. These can include cytotoxicity assays, which measure the compound's ability to kill cells, or more specific assays that measure its impact on particular cellular processes. nih.gov For example, assays could be designed to investigate the compound's influence on signaling pathways or gene expression.

Enzyme assays are employed to determine if this compound can inhibit or activate specific enzymes. profoldin.com Picolinic acid and its derivatives have been investigated for their enzyme inhibitory activities. nih.govnih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound. High-throughput screening (HTS) formats for these assays allow for the rapid testing of many compounds. frontiersin.org

| Assay Type | Principle | Endpoint Measured | Application |

|---|---|---|---|

| Cell-based Cytotoxicity Assay | Measures the viability of cells after exposure to the compound. | Intracellular ATP levels, caspase activity. nih.gov | Determining the concentration at which the compound is toxic to cells. |

| Enzyme Inhibition Assay | Measures the activity of a specific enzyme in the presence of the compound. | Rate of substrate conversion to product, often measured by absorbance or fluorescence. frontiersin.orgmdpi.com | Identifying specific molecular targets of the compound and determining its potency as an inhibitor. nih.govnih.gov |

Application of Chemometric Approaches for Data Interpretation in Complex Biological Matrices

When analyzing this compound in complex biological matrices such as serum or urine, the resulting data from spectroscopic or chromatographic analyses can be very complex. Chemometrics employs multivariate statistical methods to extract meaningful information from this complex data. nih.govspectroscopyonline.com

Techniques like Principal Component Analysis (PCA) can be used to identify patterns and relationships in large datasets, for instance, to differentiate between samples based on their metabolic profiles after exposure to the compound. nih.govmdpi.com Partial Least Squares (PLS) regression can be used to build predictive models that correlate the analytical data with a biological response. spectroscopyonline.com These chemometric tools are invaluable for understanding the fate and effects of compounds like this compound in a biological system and for interpreting the large datasets generated by modern analytical instruments. mdpi.commdpi.com

Strategic Research Directions in Medicinal Chemistry and Agrochemical Applications of 6 2,4 Dichlorophenyl Picolinic Acid Analogs

Rational Design and Optimization as Lead Compounds in Drug Discovery

The 6-(2,4-dichlorophenyl)picolinic acid scaffold and its analogs serve as a versatile platform in medicinal chemistry for the rational design of novel therapeutic agents. The inherent biological activities of picolinic acid, a natural catabolite of tryptophan with neuroprotective, immunological, and anti-proliferative effects, provide a strong foundation for its use as a lead compound. wikipedia.orgnih.gov Researchers have systematically modified this core structure to optimize potency, selectivity, and pharmacokinetic properties for a wide range of therapeutic targets.

Anticancer Agents: Picolinic acid has demonstrated antitumor activity by retarding the growth of solid tumors in preclinical mouse models. nih.gov This inherent anticancer potential has spurred the development of more complex derivatives. By integrating the picolinic acid scaffold with other pharmacologically active moieties, such as pyrazolinylcoumarins, researchers have identified compounds with significant antimitotic activity against leukemia cell lines. nih.govresearchgate.net Furthermore, the design of purine-containing derivatives has led to compounds with high cytotoxic activity against various human tumor cell lines, including mammary, colorectal, gastric, and hepatocellular carcinomas. mdpi.com

Antiviral Agents: Picolinic acid itself is a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. nih.govmssm.edu Its mechanism involves disrupting the viral entry process by inhibiting the fusion between the virus envelope and the host cell membrane. news-medical.netiasgyan.in This activity has been demonstrated in preclinical studies, where picolinic acid showed antiviral efficacy in both hamster and murine models. nih.govmssm.edu The antiviral effects also extend to other viruses like HIV-1 and HSV-2, where it appears to induce cytotoxicity and apoptosis in infected cells, thereby reducing viral replication. nih.gov

Immunomodulatory and Neurotherapeutic Agents: The role of picolinic acid within the kynurenine (B1673888) pathway suggests its involvement in inflammatory and neurological processes. nih.gov It has been shown to block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, in the rat brain, highlighting its neuroprotective potential. nih.gov This provides a rationale for designing analogs of this compound to modulate neuroinflammatory pathways for treating neurodegenerative diseases.

Anti-inflammatory, Antibacterial, and Antifungal Agents: The picolinic acid scaffold is a known chelator of metal ions, a property that can contribute to antimicrobial effects. pan.olsztyn.pl Analogs have been developed that show significant antifungal activity against a range of soil-borne pathogens, with chloro-substituted derivatives demonstrating particularly high efficacy. scialert.net The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of the cytochrome bc1 complex in fungi. nih.govresearchgate.net Analogs replacing this moiety with other substituted arylcarboxylic acids have retained strong activity against agriculturally important fungi. nih.gov Picolinic acid and its salts also exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. pan.olsztyn.plresearchgate.net

Specific, highly derivatized analogs have been successfully developed as potent and selective inhibitors for defined molecular targets. For instance, structure-activity relationship (SAR) studies led to the discovery of a pyrano[2,3-b]pyridine derivative containing a 7-(2,4-dichlorophenyl) group as a selective cannabinoid-1 receptor (CB1R) inverse agonist for potential obesity treatment. nih.gov Similarly, imidazo[1,2-a]pyrimidine derivatives featuring a 5-(2,4-dichlorophenyl) substituent have been identified as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. nih.gov

Development as Novel Herbicidal Agents

The picolinic acid skeleton is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. nih.govmdpi.com This class includes historically significant herbicides such as picloram (B1677784) and clopyralid. nih.gov Modern agrochemical research has focused on modifying the picolinic acid core, particularly at the 6-position, to discover new herbicides with improved efficacy, a broader weed-control spectrum, and better crop selectivity. nih.govgoogleapis.com

The substitution of an aryl group at the 6-position of the picolinic acid ring led to the development of a new generation of highly effective herbicides. mdpi.com Prominent examples include halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which have been successfully commercialized. nih.govnih.gov These 6-aryl-picolinates function by binding to the auxin co-receptor complex, specifically involving the F-box protein AFB5, which differs from the binding protein used by IAA. nih.gov This distinct mode of action makes them valuable tools for modern agriculture, particularly in managing weeds that have developed resistance to other herbicide classes. nih.govmdpi.com

Intensive research has explored the introduction of various heterocyclic groups at the 6-position to further refine herbicidal activity. Replacing the chlorine atom of older compounds like picloram with substituted pyrazolyl rings has yielded novel derivatives with potent activity. nih.govmdpi.com For example, certain 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated significantly greater inhibitory activity against the root growth of Arabidopsis thaliana than commercial herbicides. nih.govresearchgate.netmdpi.com Molecular docking studies have shown that these compounds interact effectively with the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov The mechanism of action for some of these novel picolinic acids involves inducing the over-expression of genes that lead to excessive ethylene and abscisic acid (ABA) production, ultimately causing rapid plant death. mdpi.commdpi.com

The table below summarizes key picolinic acid-based herbicides and lead compounds, highlighting the evolution of this chemical class.

| Compound Class | Key Structural Feature | Example(s) | Significance |

| Chlorinated Picolinic Acids | Chlorine atoms on the pyridine (B92270) ring | Picloram, Clopyralid | First-generation synthetic auxin herbicides. nih.govmdpi.com |

| 6-Aryl-Picolinates | Aryl group at the 6-position | Halauxifen-methyl, Florpyrauxifen-benzyl | A newer family of potent auxin herbicides with a distinct structure. mdpi.comnih.gov |

| 6-Pyrazolyl-Picolinic Acids | Pyrazolyl ring at the 6-position | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Potential lead structures for novel herbicides with high potency and good crop safety. nih.govmdpi.com |

| 6-Indazolyl-Picolinic Acids | Indazolyl group at the 6-position | 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids | Exhibit a mode of action that promotes ethylene and ABA production, leading to rapid plant death. mdpi.com |

Preclinical Pharmacological Investigations to Establish Proof-of-Concept for Therapeutic Utility

The therapeutic potential of compounds derived from the this compound scaffold has been substantiated through numerous preclinical investigations, establishing proof-of-concept across several disease models. These studies, conducted in vitro and in animal models, are crucial for validating the biological activity and therapeutic utility of these novel chemical entities prior to any consideration for human trials.

In the field of virology, the parent compound, picolinic acid, has demonstrated promising preclinical efficacy against significant human pathogens. nih.gov In a Syrian hamster model of SARS-CoV-2 infection, treatment with picolinic acid resulted in a significant reduction in viral load. nih.govmssm.edu Similarly, its antiviral activity against Influenza A virus was confirmed in a BALB/c murine model. nih.govmssm.edu These studies provide a strong basis for the further development of picolinic acid analogs as broad-spectrum antiviral agents.

For oncological applications, picolinic acid was shown to retard the growth of solid tumors induced by Ehrlich ascites tumor cells in inbred CBA/J mice, leading to a significant increase in survival. nih.gov This foundational in vivo work supports the exploration of more potent and selective picolinic acid derivatives as anticancer drugs.

In the context of neuropharmacology, preclinical studies have provided evidence for the neuroprotective properties of picolinic acid. Experiments involving microinjections into the rat striatum showed that picolinic acid could block the neurotoxic effects of quinolinic acid, a metabolite implicated in neurodegenerative conditions. nih.gov This was confirmed through both behavioral assessments (circling behavior) and tyrosine hydroxylase immunohistochemistry, which showed preservation of dopamine cells. nih.gov

Furthermore, highly optimized derivatives containing the 6-aryl picolinic acid core have demonstrated efficacy in preclinical models of metabolic diseases. A potent and selective DPP4 inhibitor, featuring a 5-(2,4-dichlorophenyl)imidazo[1,2-a]pyrimidine structure, showed excellent pharmacokinetic profiles and in vivo efficacy in a diabetic ob/ob mouse model. nih.gov In another example, a novel cannabinoid-1 receptor (CB1R) inverse agonist with a 7-(2,4-dichlorophenyl) group effectively reduced body weight and food intake in a diet-induced obese (DIO) rat model, demonstrating a clear, receptor-mediated therapeutic effect. nih.gov

Addressing Research Challenges in Potency, Selectivity, and Metabolic Stability for Future Development